Cyazofamid-d6

Description

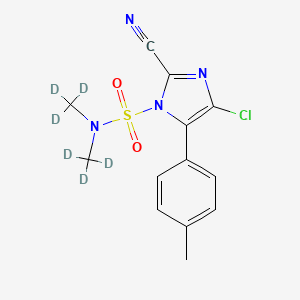

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Cyazofamid-d6 (CAS 1794756-25-4)

Isotopic Standards in Residue Analysis & Oomycete Control

Executive Summary

Cyazofamid-d6 (CAS 1794756-25-4) is the stable isotope-labeled analog of Cyazofamid, a highly specific QiI (Quinone inside) inhibitor fungicide.[1] It serves as the definitive Internal Standard (IS) for the quantification of Cyazofamid residues in complex agricultural matrices via LC-MS/MS. By incorporating six deuterium atoms into the dimethylsulfonamide moiety, this compound exhibits a mass shift of +6 Da, allowing for complete chromatographic co-elution with the target analyte while maintaining spectral distinctness. This monograph details its physicochemical properties, isotopic chemistry, and critical role in correcting matrix effects during regulatory compliance testing.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Cyazofamid-d6 is structurally identical to the parent compound except for the isotopic substitution on the

Comparative Properties Table

| Property | Cyazofamid (Native) | Cyazofamid-d6 (IS) |

| CAS Number | 120116-88-3 | 1794756-25-4 |

| IUPAC Name | 4-chloro-2-cyano- | 4-chloro-2-cyano- |

| Molecular Formula | C₁₃H₁₃ClN₄O₂S | C₁₃H₇D₆ClN₄O₂S |

| Molecular Weight | 324.79 g/mol | 330.82 g/mol |

| Monoisotopic Mass | 324.0448 Da | 330.0824 Da |

| Appearance | Off-white to pale yellow powder | Off-white solid |

| Melting Point | 152.7 °C | ~150–153 °C (Isotopic effect negligible) |

| Solubility | Water: 0.121 mg/L (20°C)Acetone: Soluble | Identical to native |

| LogP (Oct/Water) | 3.2 | ~3.18 (Deuteration slightly lowers lipophilicity) |

Structural Visualization

The deuterium labeling is located on the sulfonamide nitrogen substituents. This placement ensures that the label is not lost during ionization or typical extraction protocols, as the S-N bond is robust under standard analytical conditions.

Synthesis & Isotopic Integrity

The synthesis of Cyazofamid-d6 typically follows a convergent pathway similar to the commercial production of Cyazofamid, but utilizes deuterated reagents in the final step to ensure high isotopic enrichment (>99 atom% D).

Retrosynthetic Logic:

-

Core Formation: The 4-chloro-2-cyano-5-p-tolylimidazole intermediate is synthesized via the reaction of a p-tolyl acetophenone derivative with glyoxal and hydroxylamine, followed by chlorination and cyanation.

-

Sulfamoylation (Labeling Step): The critical step involves the reaction of the imidazole intermediate with dimethyl-d6-sulfamoyl chloride .

Analytical Application: LC-MS/MS Protocol

Cyazofamid-d6 is the industry standard for correcting Matrix Effects (signal suppression or enhancement) in residue analysis. Because it co-elutes with Cyazofamid, it experiences the exact same ionization environment at the electrospray source.

Mechanism of Action (Analytical)

In ESI+ (Electrospray Ionization), the co-eluting matrix components (phospholipids, pigments) often compete for charge, suppressing the signal of the analyte.

-

Without IS: Quantitation is skewed by the matrix load (e.g., a tomato extract suppresses signal differently than a potato extract).

-

With Cyazofamid-d6: The ratio of Analyte Area / IS Area remains constant because both are suppressed equally.

Experimental Workflow: QuEChERS Method

The following protocol is adapted for the determination of Cyazofamid residues in high-water content vegetables (e.g., Cucumber, Tomato).

Mass Spectrometry Parameters

-

Instrument: Triple Quadrupole MS (QqQ)

-

Ionization: ESI Positive Mode

-

Source Temp: 350°C

-

MRM Transitions:

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Cyazofamid | 325.0 | 108.0 | 44.0 | 25 / 40 |

| Cyazofamid-d6 | 331.0 | 114.0 | 50.0 | 25 / 40 |

Note: The product ions for d6 are shifted by +6 Da because the fragmentation retains the dimethylamine moiety or fragments thereof.

Biological Context: Mechanism of Action

While Cyazofamid-d6 is an analytical tool, understanding the parent compound's biology is essential for safety and handling.

-

Target: Cytochrome

complex (Complex III) in the mitochondrial respiratory chain.[4] -

Site: Qi site (Quinone inside). This is distinct from strobilurins (which bind the Qo site).

-

Specificity: Highly selective for Oomycetes (Phytophthora, Pythium, Plasmopara). It shows no cross-resistance with phenylamides or strobilurins.

Handling & Stability

-

Storage:

(Freezer). Protect from moisture.[5][6][7][8] -

Solubility for Stock Solutions: Dissolve in pure Acetonitrile or Methanol. Stock solutions are stable for >6 months at

. -

Light Sensitivity: Cyazofamid is susceptible to photodegradation. Use amber glassware for all standard preparations.

-

Safety: Treat as a potent fungicide.[4] Wear nitrile gloves and work within a fume hood.

References

-

Cayman Chemical. (2025).[9][10][7] Cyazofamid Product Information & Safety Data Sheet. Retrieved from

-

Santa Cruz Biotechnology. (2025).[11][7][12] Cyazofamid-d6 (CAS 1794756-25-4) Product Data. Retrieved from

-

US EPA. (2004).[10] Pesticide Fact Sheet: Cyazofamid. Retrieved from

-

ResearchGate. (2020). Analysis of Cyazofamid and its Metabolite in Environmental and Crop Samples Using LC-MS/MS. Retrieved from

-

ChemicalBook. (2026). Cyazofamid Properties and Synthesis. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. lcms.cz [lcms.cz]

- 4. caymanchem.com [caymanchem.com]

- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 6. cdms.net [cdms.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyazofamid-d6 | CAS 1794756-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Cyazofamid | CAS 120116-88-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Cyazofamid-d6: Technical Reference & Application Guide

The following technical guide is structured as an advanced whitepaper for analytical chemists and researchers. It prioritizes mechanistic understanding, robust methodology, and data integrity.

Stable Isotope-Labeled Internal Standard for High-Precision Residue Analysis

Executive Summary

Cyazofamid-d6 (

This guide details the chemical architecture, validated analytical workflows, and stability protocols required to integrate Cyazofamid-d6 into GLP-compliant laboratory environments.

Part 1: Chemical Identity & Isotopic Architecture

Structural Configuration

The "d6" designation typically refers to the hexadeuterated substitution on the

-

Parent Compound (Cyazofamid): 4-chloro-2-cyano-

-dimethyl-5- -

Labeled Compound (Cyazofamid-d6): 4-chloro-2-cyano-

-bis(trideuteromethyl)-5-

Chemical Properties Table[1][2][3]

| Property | Cyazofamid (Native) | Cyazofamid-d6 (Labeled) |

| CAS Number | 120116-88-3 | 1246816-39-6 (Generic/Analog) |

| Formula | ||

| Molecular Weight | 324.79 g/mol | ~330.83 g/mol (+6 Da shift) |

| Isotopic Purity | N/A | |

| Chemical Purity | ||

| Solubility | Low (Water), High (Acetonitrile) | Identical to Parent |

| pKa | Non-ionizable (neutral pH) | Identical to Parent |

Structural Visualization

The following diagram contrasts the native structure with the d6-labeled variant, highlighting the mass-shift location.

Figure 1: Structural comparison highlighting the hexadeuterated dimethylamine tail, providing a +6 Da mass shift essential for mass spectral resolution.

Part 2: The Role of Cyazofamid-d6 in Residue Analysis

Mechanism of Action (The "Why")

Cyazofamid acts as a Quinone inside Inhibitor (QiI), specifically targeting the cytochrome

Overcoming Matrix Effects

In Electrospray Ionization (ESI), co-eluting matrix components (pigments, sugars in grapes/wine) compete for charge, causing signal suppression.

-

External Standardization: Fails to account for this suppression, leading to underestimation of residues.

-

Cyazofamid-d6: Co-elutes exactly with the analyte. Any suppression affecting the analyte affects the d6-standard equally. The Area Ratio (Analyte/IS) remains constant, ensuring accuracy.

Part 3: Analytical Method Development (Protocol)

Sample Preparation (Modified QuEChERS)

The following workflow is optimized for high-water and high-sugar matrices (e.g., grapes, tomatoes).

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Cyazofamid-d6 Stock Solution (

in Acetonitrile) -

QuEChERS Extraction Salts (

) -

d-SPE Cleanup (PSA + C18 for removing sugars/lipids)

Step-by-Step Protocol:

-

Homogenization: Weigh

of sample into a 50mL centrifuge tube. -

IS Addition: Spike with

of Cyazofamid-d6 working solution ( -

Extraction: Add

Acetonitrile. Shake vigorously for 1 min. -

Partitioning: Add extraction salts (

). Vortex 1 min. Centrifuge at 4000 rpm for 5 min. -

Cleanup: Transfer

supernatant to d-SPE tube (PSA/C18). Vortex and centrifuge. -

Reconstitution: Dilute extract 1:1 with mobile phase A (Water + Formic Acid) to match initial mobile phase composition, preventing peak broadening.

LC-MS/MS Parameters

Column: C18 (e.g., Agilent Poroshell or Waters BEH),

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

-

B: Methanol + 0.1% Formic Acid (Note: Methanol provides sharper peaks for Cyazofamid than Acetonitrile in some phases, though Acetonitrile is standard for extraction).

MRM Transitions (ESI Positive Mode):

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Cyazofamid | 325.0 | 108.0 | 61.0 | 25 / 40 |

| Cyazofamid-d6 | 331.0 | 108.0 | 67.0 | 25 / 40 |

Note on Transitions: The 108 fragment is typically the cyanophenyl/imidazole core, which does not carry the label; therefore, it remains 108 for both. The 61 fragment (dimethylamine-related) shifts to 67 in the d6 variant.

Analytical Workflow Diagram

Figure 2: Validated QuEChERS extraction and LC-MS/MS workflow for Cyazofamid analysis.

Part 4: Quality Assurance, Stability & Troubleshooting

Storage and Stability

Cyazofamid is sensitive to photolysis (light degradation) and hydrolysis in alkaline conditions [2].

-

Solid State: Store at

under desiccant. Protect from light.[4] -

Stock Solutions: Prepare in Acetonitrile . Avoid Methanol for long-term stock storage as transesterification or degradation can occur faster.

-

Working Solutions: Stable for 1 week at

if protected from light (amber vials).

Isotopic Exchange (Deuterium Scrambling)

The methyl deuteriums on the sulfonamide nitrogen are chemically stable. However, avoid exposing the standard to high pH (>9) or extreme heat during extraction, which could theoretically induce H/D exchange, though this is rare with methyl-D labels compared to aromatic-D labels.

Troubleshooting Low Recovery

If Cyazofamid-d6 recovery is

-

Check pH: Ensure extraction conditions are slightly acidic (add Formic Acid to Acetonitrile). Cyazofamid degrades at pH > 7.

-

Matrix Suppression: If IS area is low but Analyte/IS ratio is consistent, the matrix is suppressing ionization. Dilute the final extract 1:5 or 1:10.

References

-

Ishihara Sangyo Kaisha, Ltd. (2001).[2] Cyazofamid: Mode of Action and Biological Profile. Retrieved from

-

Food Safety Commission of Japan. (2004). Evaluation Report: Cyazofamid. Retrieved from

-

European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for cyazofamid. EFSA Journal. Retrieved from

-

Shimadzu Corporation. (2018). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Application Note. Retrieved from

-

Sigma-Aldrich. Cyazofamid Analytical Standard Safety Data Sheet. Retrieved from

Sources

Technical Guide: Cyazofamid-d6 Internal Standard for Fungicide Analysis

This technical guide details the application of Cyazofamid-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of Cyazofamid residues. It is designed for analytical chemists and safety assessment scientists conducting GLP-compliant residue analysis in complex agricultural matrices.

Scope: Method Development, Validation, and Matrix Effect Correction in LC-MS/MS.

Executive Summary & Mechanistic Context

Cyazofamid is a cyanoimidazole fungicide that targets the Qi (Quinone inside) site of the mitochondrial cytochrome

For regulatory compliance (MRL enforcement) and safety testing, accurate quantification is mandatory. However, complex matrices (e.g., tomatoes, potatoes, soil) introduce significant Matrix Effects (ME) —specifically ion suppression—in Electrospray Ionization (ESI).

Cyazofamid-d6 (Hexadeuterocyazofamid) serves as the definitive reference standard. By incorporating six deuterium atoms (typically on the dimethylsulfamoyl moiety), it mimics the physicochemical behavior of the target analyte while remaining mass-resolvable. This allows for real-time correction of extraction losses, instrument drift, and ionization efficiency variations.

Chemical & Physical Profile

Understanding the structural distinction between the analyte and the standard is prerequisite to method design.

| Feature | Native Cyazofamid | Cyazofamid-d6 (Internal Standard) |

| CAS Registry | 120116-88-3 | 1794756-25-4 |

| Formula | ||

| Molecular Weight | 324.79 g/mol | ~330.82 g/mol (+6 Da shift) |

| Label Position | N/A | Dimethylsulfamoyl group ( |

| Solubility | Low water (0.107 mg/L); High in Acetonitrile | Similar to native |

| pKa | Non-ionizable in typical pH range | Same as native |

Critical Note on Stability: Cyazofamid contains a sulfonamide bond and a cyano group. It is susceptible to hydrolysis at high pH. Stock solutions must be prepared in neutral aprotic solvents (Acetonitrile) and stored at -20°C.

Mechanistic Rationale: The Isotope Dilution Principle

In LC-MS/MS, co-eluting matrix components (phospholipids, pigments) compete for charge in the ESI droplet. This causes Signal Suppression , where the detector response for the analyte is artificially lowered.

Cyazofamid-d6 provides a self-validating correction system because:

-

Co-elution: It has the virtually identical retention time (RT) as the native target.

-

Identical Environment: It experiences the exact same suppression event at the moment of ionization.

-

Mass Differentiation: The mass spectrometer distinguishes the two based on the +6 Da mass shift.

The ratio of Area

Visualization: Analytical Logic Pathway

Caption: Workflow demonstrating how Cyazofamid-d6 compensates for matrix effects during the ionization phase.

Experimental Protocol: High-Sensitivity Residue Analysis

This protocol integrates the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with d6-corrected LC-MS/MS.

Phase A: Standard Preparation

-

IS Stock Solution: Dissolve 1 mg Cyazofamid-d6 in 10 mL HPLC-grade Acetonitrile (100 µg/mL). Store in amber vials at -20°C.

-

Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile.

-

Calibration Curve: Prepare solvent-based standards (1–100 ng/mL) containing a constant concentration of IS (e.g., 10 ng/mL).

Phase B: Sample Extraction (Modified QuEChERS)

Reference Method: AOAC 2007.01 or EN 15662

-

Weigh: 10.0 g homogenized sample (e.g., tomato) into a 50 mL centrifuge tube.

-

IS Addition: Add 100 µL of Working IS Solution (1 µg/mL) to the sample before solvent addition. Vortex for 1 min.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

-

Salting Out: Add 4g MgSO₄ and 1g NaCl. Shake immediately and vigorously for 1 min.

-

Centrifuge: 3000 x g for 5 mins.

-

Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube (containing PSA and MgSO₄). Vortex and centrifuge.

-

Reconstitution: Dilute extract 1:1 with mobile phase A (Water/Formic Acid) prior to injection to improve peak shape.

Phase C: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 8 minutes.

-

Ionization: ESI Positive Mode (

).

MRM Transition Table (Critical)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Type | Rationale |

| Cyazofamid | 325.0 | 108.0 | 25 | Quantifier | Imidazole cleavage |

| Cyazofamid | 325.0 | 44.0 | 40 | Qualifier | Dimethylamine fragment |

| Cyazofamid-d6 | 331.0 | 114.0 | 25 | Quantifier | Imidazole + d6 shift* |

| Cyazofamid-d6 | 331.0 | 50.0 | 40 | Qualifier | Dimethylamine-d6 fragment |

*Note on d6 Transitions: If the label is on the dimethyl group, the 44 fragment shifts to 50. The 108 fragment (imidazole core) may NOT shift if the label is lost during fragmentation. If the 108 fragment is monitored for d6 (331->108), ensure chromatographic resolution is sufficient. Ideally, monitor a transition that retains the label (e.g., 331 -> 267 if available, or 331 -> 50).

Validation & Quality Assurance

To ensure the method meets regulatory standards (SANTE/11312/2021), validate the following:

-

Linearity: The calibration curve (Ratio of Analyte Area / IS Area vs. Concentration) must have

. -

Recovery: Spiked samples corrected by IS should yield 70–120% recovery.

-

Isotopic Contribution: Inject a high concentration of Native Cyazofamid (without IS). Monitor the d6 MRM channel. Signals >0.5% of the IS area indicate "crosstalk" or natural isotopic interference, requiring adjustment of the IS concentration.

Visualization: MRM Transition Logic

Caption: Fragmentation pathways showing how deuteration affects mass transitions. Monitoring the label-retaining fragment (50 m/z) offers higher specificity.

Troubleshooting & Best Practices

-

Deuterium Exchange: While C-D bonds on methyl groups are generally stable, avoid storing the IS in protic solvents (Methanol/Water) at extreme pH (>9 or <2) for extended periods. Acetonitrile is the preferred storage solvent.

-

Retention Time Shift: A slight "deuterium isotope effect" may cause the d6-analog to elute slightly earlier than the native compound (typically <0.1 min). This is normal and does not affect the validity of the method as long as they fall within the same integration window.

-

Carryover: Cyazofamid is moderately lipophilic (LogP ~3.2). Ensure a needle wash with high organic content (e.g., 90% ACN) is used between injections.

References

-

Mitani, S., et al. "The Biochemical Mode of Action of the Novel Selective Fungicide Cyazofamid: Specific Inhibition of Mitochondrial Complex III in Pythium spinosum." Pesticide Biochemistry and Physiology, 2001. Link

- Anastassiades, M., et al. "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for

Technical Guide: Solubility Profiling and Stock Preparation of Cyazofamid-d6

Topic: Solubility and Handling of Cyazofamid-d6 in Acetonitrile and Methanol Content Type: Technical Application Guide Audience: Analytical Chemists, Residue Analysts, and Drug Development Scientists

Executive Summary

For the preparation of analytical standards of Cyazofamid-d6 (Internal Standard), Acetonitrile (ACN) is the superior solvent for primary stock solutions compared to Methanol (MeOH) .

Quantitative data indicates that the native compound exhibits a solubility of ~29 g/L in Acetonitrile , whereas solubility in Methanol is significantly lower at ~1.7 g/L . Consequently, attempting to prepare highly concentrated stock solutions (>2 mg/mL) in methanol risks precipitation, particularly under cold storage conditions (-20°C). This guide details the physicochemical basis for this disparity and provides a validated protocol for trace-level LC-MS/MS standard preparation.

Physicochemical Basis of Solubility

To understand the solubility behavior of Cyazofamid-d6, we must analyze the properties of the native molecule, as the deuterated analog (typically labeled on the N,N-dimethyl sulfonamide group) retains nearly identical physicochemical characteristics.

Molecular Interaction

Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) possesses distinct moieties that dictate its solvent affinity:

-

Cyano group (-CN) & Sulfonamide (

): These are polar but aprotic functionalities. They accept hydrogen bonds but do not donate them effectively. -

Chlorine & Tolyl group: These contribute to lipophilicity (LogP

3.2).

Acetonitrile (Polar Aprotic): ACN has a high dipole moment (3.92 D) but lacks hydrogen bond donors. It interacts favorably with the polar cyano and sulfonamide groups of Cyazofamid without the energy penalty of disrupting a strong hydrogen-bonding network (as in water).

Methanol (Polar Protic): While methanol can solvate the polar regions, the lipophilic tolyl and chloro-imidazole core disrupts the hydrogen-bonding network of bulk methanol. This results in significantly lower solubility compared to ACN.

Isotope Effect

The substitution of Hydrogen (

Comparative Solubility Data

The following data summarizes the solubility limits relevant to stock solution preparation.

| Solvent | Solubility (20°C) | Solubility Rating | Application Context |

| Acetonitrile | 28.7 – 30.6 g/L | High | Primary Stock Preparation |

| Acetone | 40.7 – 45.6 g/L | Very High | Alternative Stock (High volatility risk) |

| Methanol | 1.5 – 1.7 g/L | Moderate | Working Dilutions / Mobile Phase |

| Ethyl Acetate | ~16.5 g/L | Moderate | Liquid-Liquid Extraction (LLE) |

| Water (pH 7) | 0.0001 g/L | Insoluble | Weak Wash Solvent |

Data synthesized from FAO Specifications and CIPAC collaborative trials [1, 2].

Visualization: Solubility Logic & Workflow

Solvation Thermodynamics

The following diagram illustrates why Acetonitrile is thermodynamically favored over Methanol for this specific molecule.

Caption: Thermodynamic evaluation showing Acetonitrile's superior solvation mechanism for Cyazofamid-d6 compared to Methanol.

Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a 1000 µg/mL (1 mg/mL) primary stock solution of Cyazofamid-d6. Critical Constraint: Cyazofamid-d6 is expensive and often supplied in small quantities (e.g., 1 mg or 10 mg vials). Gravimetric transfer is preferred over direct weighing to prevent loss.

Materials

-

Analyte: Cyazofamid-d6 (>98% isotopic purity).

-

Solvent: LC-MS Grade Acetonitrile (Do not use Methanol for the primary stock).[1]

-

Vessel: Amber borosilicate glass vials (Class A) with PTFE-lined caps.

-

Equipment: Ultrasonic bath, Vortex mixer, Analytical balance (5-decimal).

Step-by-Step Methodology

Step 1: Quantitative Transfer (Rinsing Method)

-

Context: If the supplier provides exactly 1 mg or 10 mg in a vial, do not attempt to scoop it out.

-

Add approximately 2 mL of Acetonitrile directly into the supplier's original vial.

-

Cap tightly and vortex for 30 seconds.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Transfer the solution quantitatively into a 10 mL Class A volumetric flask .

-

Repeat the rinse of the original vial with 2 mL of Acetonitrile two more times, transferring all rinses to the volumetric flask.

Step 2: Final Dilution

-

Allow the solution in the volumetric flask to equilibrate to room temperature (20°C).

-

Dilute to volume with Acetonitrile .

-

Cap and invert 10 times to mix.

-

Result: ~100 µg/mL or 1000 µg/mL stock (depending on starting mass).

Step 3: Working Standard Preparation (Solvent Swap)

-

Context: While ACN is best for the stock, your LC mobile phase might be Methanol/Water.

-

Aliquot the required volume of Stock ACN solution.

-

Dilute using Methanol or the Initial Mobile Phase (e.g., 50:50 MeOH:Water) for the working curve.

-

Note: Since the final concentration is low (ng/mL range), the lower solubility in Methanol is no longer a limiting factor.

Storage & Stability

-

Temperature: Store stock solutions at -20°C .

-

Stability: Stable for >6 months in Acetonitrile at -20°C.

-

Precaution: Allow the vial to reach room temperature before opening to prevent condensation, which can alter concentration and degrade the standard.

Analytical Workflow Diagram

Caption: Optimized analytical workflow ensuring solubility integrity from solid state to LC-MS injection.

References

-

FAO (Food and Agriculture Organization of the United Nations). (2004). FAO Specifications and Evaluations for Agricultural Pesticides: Cyazofamid. Retrieved from [Link]

-

CIPAC (Collaborative International Pesticides Analytical Council). (2012). Cyazofamid: HPLC Method 653.[1][2] CIPAC Information Sheet.[1] Retrieved from [Link]

-

US EPA (Environmental Protection Agency). (2012).[3] Pesticide Fact Sheet: Cyazofamid. Office of Prevention, Pesticides and Toxic Substances. Retrieved from [Link]

-

PubChem. (2025).[3] Cyazofamid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

procurement of high-purity Cyazofamid-d6 for research

An In-depth Technical Guide for the Procurement and Handling of High-Purity Cyazofamid-d6 for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, analytical chemists, and drug development professionals on the sourcing, validation, and application of high-purity, deuterated Cyazofamid (Cyazofamid-d6). The focus is on ensuring analytical integrity through meticulous procurement and handling protocols, which are foundational to generating reproducible and reliable experimental data.

Strategic Importance of Cyazofamid-d6 in Modern Analytical Research

Cyazofamid is a potent cyanoimidazole fungicide that acts by inhibiting the mitochondrial complex III at the Qi (ubiquinone-reducing) site, thereby disrupting the electron transport chain in Oomycete fungi.[1][2][3][4] Its prevalence in agriculture necessitates sensitive and accurate methods for monitoring its presence in environmental and biological matrices.

For quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. Cyazofamid-d6, where six hydrogen atoms on the N,N-dimethyl group are replaced with deuterium, is the ideal internal standard for Cyazofamid analysis.[5] It co-elutes with the non-labeled analyte and exhibits identical ionization behavior, but is distinguishable by its mass-to-charge ratio (m/z). This allows for precise correction of matrix effects and variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.

Mechanism of Action: A Brief Overview

Understanding the parent compound's mechanism provides context for its analysis. Cyazofamid specifically targets the Qi center of the cytochrome bc1 complex, a different binding site than Qo inhibitors like azoxystrobin.[6] This specificity makes it a valuable tool in fungicide research and resistance monitoring.

Figure 2: A validated workflow for procuring high-purity research compounds.

Supplier Identification and Due Diligence

The initial step involves identifying vendors specializing in stable isotope-labeled compounds. Reputable suppliers include, but are not limited to, Santa Cruz Biotechnology and Pharmaffiliates. [5][7] Supplier Due Diligence Checklist:

-

Request a sample Certificate of Analysis (CoA): Does it provide detailed information on purity, identity, and isotopic enrichment?

-

Inquire about Quality Management Systems (QMS): Are they ISO certified or do they follow equivalent quality standards?

-

Verify Lot-to-Lot Consistency: Ask about their procedures for ensuring consistency between different synthesis batches.

-

Technical Support: Is there a qualified technical team available to answer questions about the product's synthesis and characterization?

Critical Specifications and Data Verification

Upon identifying a potential supplier, a formal request for the CoA and supporting analytical data for the specific lot is imperative. The researcher must personally verify this data before purchase.

| Parameter | Specification | Source | Rationale |

| Chemical Name | 4-Chloro-2-cyano-N,N-(dimethyl-d6)-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | [5] | Ensures correct nomenclature. |

| CAS Number | 1794756-25-4 | [5][7][8] | Provides a unique identifier for the exact deuterated molecule. |

| Molecular Formula | C₁₃H₇D₆ClN₄O₂S | [5][7] | Confirms the elemental composition and presence of 6 deuterium atoms. |

| Molecular Weight | ~330.82 g/mol | [5][7] | A primary check for identity. Varies slightly based on isotopic purity. |

| Chemical Purity | ≥98% (typically by HPLC) | Industry Standard | Guarantees that the response in the analytical instrument is from the target analyte, not impurities. |

| Isotopic Purity | ≥99 atom % D | Industry Standard | Ensures a clean mass shift from the unlabeled analyte with minimal isotopic crossover. |

Data Verification Essentials:

-

Mass Spectrometry (MS): The CoA must include an MS spectrum. The researcher should verify that the primary molecular ion peak corresponds to the expected mass of Cyazofamid-d6.

-

NMR Spectroscopy (¹H-NMR): This is crucial for confirming the location of the deuterium labels. In Cyazofamid-d6, the signal corresponding to the N,N-dimethyl protons should be absent or significantly diminished, confirming successful deuteration at the intended site.

-

Chromatography (HPLC/UPLC): The chromatogram confirms chemical purity. A single, sharp peak is desired. The purity value (e.g., >98%) should be clearly stated.

Protocol: Receipt, Handling, and Storage

Maintaining the integrity of the standard post-procurement is as critical as the initial purchase.

Upon Receipt

-

Inspect Packaging: Check for any damage to the shipping container or primary vial that could compromise the standard.

-

Verify Documentation: Ensure the received CoA matches the lot number on the vial and the data reviewed prior to purchase.

-

Log Entry: Immediately log the compound into the lab's chemical inventory system, recording the supplier, lot number, date of receipt, and assigned storage location.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle the solid compound and its solutions wearing nitrile gloves, a lab coat, and safety glasses.

-

Ventilation: Handle the solid powder in a chemical fume hood or a balance enclosure to prevent inhalation. [9]* Storage Conditions: Store the compound in its original, tightly sealed vial at the recommended temperature, typically 2-8°C, and protected from light. [5]Avoid repeated freeze-thaw cycles if dissolved in a solvent.

Experimental Protocol: Preparation of Standard Solutions for LC-MS/MS

This protocol details the preparation of stock and working solutions of Cyazofamid-d6 for use as an internal standard in a typical analytical run.

Objective: To prepare accurate and precise standard solutions for spiking into samples and for building calibration curves.

Materials:

-

High-purity Cyazofamid-d6 (verified as per Section 2.0)

-

LC-MS grade acetonitrile and water

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

-

Calibrated micropipettes

Procedure:

Step 1: Preparation of 1.0 mg/mL Primary Stock Solution (Stock-A)

-

Allow the vial of Cyazofamid-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Accurately weigh approximately 1.0 mg of the Cyazofamid-d6 solid into a tared weigh boat. Record the exact weight.

-

Carefully transfer the solid to a 1.0 mL Class A volumetric flask.

-

Rinse the weigh boat multiple times with small volumes of acetonitrile, transferring the rinse into the flask to ensure a quantitative transfer.

-

Add acetonitrile to the flask until it is about 80% full.

-

Vortex gently for 2-3 minutes until the solid is completely dissolved.

-

Bring the flask to the 1.0 mL mark with acetonitrile. Cap and invert the flask 15-20 times to ensure homogeneity.

-

Calculate the exact concentration based on the actual weight and volume.

-

Transfer the solution to an amber glass vial, label clearly (e.g., "Cyazofamid-d6 Stock-A, 1.02 mg/mL, [Date]"), and store at 2-8°C.

Step 2: Preparation of 10 µg/mL Working Stock Solution (Stock-B)

-

Allow Stock-A to warm to room temperature.

-

Using a calibrated pipette, transfer 100 µL of Stock-A into a 10 mL volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Cap and invert 15-20 times to mix thoroughly.

-

Label and store appropriately.

Step 3: Preparation of 100 ng/mL Internal Standard Spiking Solution (IS-Spike)

-

Transfer 1.0 mL of the 10 µg/mL Stock-B into a 100 mL volumetric flask.

-

Dilute to the mark with the initial mobile phase composition of your LC method (e.g., 50:50 acetonitrile:water).

-

This solution is now ready to be added to all samples (blanks, standards, and unknowns) during the sample preparation process. For instance, adding 50 µL of this solution to 450 µL of sample extract will result in a final IS concentration of 10 ng/mL.

This structured approach ensures that the analytical foundation of your research is solid, leading to data that is both defensible and of high scientific integrity.

References

-

Evaluation Report Cyazofamid. (2004, November 2). Food Safety Commission of Japan. Retrieved from [Link]

-

Cyazofamid: A Professional Killer of Downy Mildew. (2024, March 29). Heben Pesticide. Retrieved from [Link]

-

Cyazofamid. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Public Release Summary on the Evaluation of the new active Cyazofamid the Product Ranman 400 SC Fungicide. (2005). Australian Pesticides and Veterinary Medicines Authority (APVMA). Retrieved from [Link]

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CYAZOFAMID. (2014). Food and Agriculture Organization of the United Nations / World Health Organization. Retrieved from [Link]

-

Cyazofamid-d6. Pharmaffiliates. Retrieved from [Link]

-

Cyazofamid-d6 | CAS#:1794756-25-4. Chemsrc. Retrieved from [Link]

-

Method development for determination of Cyazofamid in soil and water by HPLC. (2014, August). ResearchGate. Retrieved from [Link]

-

Analysis of cyazofamid and its metabolite in the environmental and crop samples using LC-MS/MS. (2014, November 15). PubMed. Retrieved from [Link]

-

Cyazofamid (Ref: IKF 916). AERU, University of Hertfordshire. Retrieved from [Link]

-

Analysis of Cyazofamid and its Metabolite in the Environmental and Crop Samples Using LC-MS/MS. (2014, May). ResearchGate. Retrieved from [Link]

-

Cyazofamid. Wikipedia. Retrieved from [Link]

-

Effects of Cyazofamid Against Plasmodiophora Brassicae Woronin on Chinese Cabbage. (2003, March). Pest Management Science. Retrieved from [Link]

-

Efficacy and Crop Safety of Cyazofamid for the Control of Cavity Spot in Parsnip. (2024, February 27). IR-4 Project. Retrieved from [Link]

Sources

- 1. Cyazofamid: A Professional Killer of Downy Mildew [hb-p.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyazofamid-d6 | CAS 1794756-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Cyazofamid-d6 | CAS#:1794756-25-4 | Chemsrc [chemsrc.com]

- 9. CYAZOFAMID - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Note: Quantitative Analysis of Cyazofamid in Complex Matrices using a Validated QuEChERS Extraction Protocol with Cyazofamid-d6 Internal Standard

Abstract

This application note presents a detailed protocol for the extraction and quantification of the fungicide Cyazofamid from complex food matrices. The methodology is founded on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[1] To ensure the highest level of accuracy and to correct for matrix effects and procedural losses, a stable isotope-labeled internal standard, Cyazofamid-d6, is incorporated. This guide provides a step-by-step protocol, explains the scientific rationale behind key steps, and offers validation insights essential for researchers, scientists, and professionals in pesticide residue analysis.

Introduction: The Rationale for Cyazofamid-d6 in QuEChERS

Cyazofamid is a potent fungicide widely used to control diseases like late blight and downy mildew on crops such as potatoes and tomatoes.[2] Its prevalence necessitates robust and reliable analytical methods to monitor its residue in food products, ensuring consumer safety and regulatory compliance.

The QuEChERS method has become the gold standard for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent usage.[1][3] It involves a two-step process: an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

However, complex sample matrices (e.g., fruits, vegetables) can introduce significant variability, including matrix-induced signal suppression or enhancement in mass spectrometry-based detection. To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry's best practice.[4][5]

Why Cyazofamid-d6?

A deuterated internal standard like Cyazofamid-d6 is the ideal choice for quantitative analysis.[4] It is chemically identical to the target analyte, Cyazofamid, meaning it shares the same extraction efficiency, chromatographic retention time, and ionization response.[4][6] Because it is distinguished from the native analyte by its higher mass, it serves as a perfect proxy to normalize for any analyte loss during sample preparation and to correct for matrix effects, thereby dramatically improving the accuracy, precision, and robustness of the quantification.[5][7][8]

Physicochemical Properties of Cyazofamid

Understanding the properties of Cyazofamid is critical to optimizing the QuEChERS protocol. These characteristics dictate the choice of solvents, salts, and cleanup sorbents.

| Property | Value | Implication for QuEChERS Method |

| Molecular Formula | C13H13ClN4O2S | Governs the mass used in MS detection. |

| Molecular Weight | 324.8 g/mol | --- |

| LogP (Kow) | 3.2[2][9] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like acetonitrile. |

| Water Solubility | Low (e.g., 0.121 mg/L at pH 5)[9] | Supports partitioning from the aqueous sample phase into the acetonitrile extraction solvent. |

| Solvent Solubility | High in Acetonitrile (3.095 g/100 mL)[2] | Justifies the use of acetonitrile as the ideal extraction solvent in QuEChERS. |

| Melting Point | 152.7 °C[2][10] | --- |

QuEChERS Workflow using Cyazofamid-d6

The following diagram outlines the complete workflow from sample preparation to final analysis.

Caption: QuEChERS workflow for Cyazofamid analysis with Cyazofamid-d6.

Detailed Protocol: AOAC 2007.01 Method Adaptation

This protocol is adapted from the official AOAC 2007.01 method, which uses acetate buffering.[3] This buffering helps to maintain a stable pH, improving the recovery of certain pH-sensitive pesticides.

4.1. Materials and Reagents

-

Sample: 10 g of homogenized fruit or vegetable (e.g., grapes, tomatoes, lettuce).

-

Internal Standard (IS) Stock: Cyazofamid-d6 at 100 µg/mL in acetonitrile.

-

IS Spiking Solution: Dilute IS Stock to 10 µg/mL in acetonitrile.

-

Extraction Solvent: Acetonitrile (HPLC or LC-MS grade).

-

Extraction Salts: AOAC 2007.01 packets or equivalent containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium acetate (NaOAc).

-

dSPE Cleanup Tubes (15 mL): Containing 1200 mg anhydrous MgSO₄ and 400 mg Primary Secondary Amine (PSA) sorbent.

-

Equipment: High-speed centrifuge, vortex mixer, 50 mL polypropylene centrifuge tubes.

4.2. Step-by-Step Procedure

Part A: Extraction

-

Sample Weighing: Weigh 10.0 ± 0.1 g of the previously homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL Cyazofamid-d6 spiking solution to the sample. This results in a fortification level of 10 ng/g (ppb).

-

Expert Insight: Spiking the sample before extraction is a critical step. This ensures that the internal standard experiences the exact same extraction and cleanup conditions as the native analyte, allowing it to accurately account for any procedural losses.[4]

-

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add the contents of one AOAC 2007.01 extraction salt packet (4 g MgSO₄, 1 g NaOAc).

-

Causality Explanation: The anhydrous MgSO₄ serves two purposes: it absorbs excess water from the sample and promotes the phase separation between the aqueous and organic (acetonitrile) layers. The sodium acetate acts as a buffer.

-

-

Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. This ensures thorough mixing and partitioning of Cyazofamid into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at ≥4000 RPM for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid sample matrix and aqueous layer.

Part B: Dispersive SPE (dSPE) Cleanup

-

Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL dSPE cleanup tube containing MgSO₄ and PSA.

-

Cleanup: Cap the dSPE tube and vortex for 30 seconds.

-

Causality Explanation: The anhydrous MgSO₄ in the dSPE tube removes any remaining water from the extract. The PSA sorbent effectively binds and removes interfering matrix components such as organic acids, sugars, and fatty acids. For highly pigmented samples, a dSPE tube containing graphitized carbon black (GCB) might be considered, though it can sometimes adsorb planar pesticides like Cyazofamid.

-

-

Final Centrifugation: Centrifuge the dSPE tube at ≥4000 RPM for 5 minutes.

-

Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully transfer approximately 1 mL into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis and Validation

The cleaned extract is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

5.1. Typical LC-MS/MS Parameters

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | A suitable gradient from ~5% B to 95% B over several minutes. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Transitions | Cyazofamid: Monitor at least two specific precursor-to-product ion transitions. |

| Cyazofamid-d6: Monitor the corresponding mass-shifted transitions. |

5.2. Method Validation and Performance

Method validation should be performed according to established guidelines (e.g., SANTE/12682/2019). Key parameters to assess include linearity, accuracy (recovery), precision (RSD), limit of quantification (LOQ), and matrix effects.

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | > 0.99[11] | Excellent linearity is expected across the calibration range (e.g., 1-200 ng/g). |

| Accuracy (Recovery) | 70-120%[3][12] | Recoveries within this range are consistently achievable with this method.[13][14] |

| Precision (RSD) | ≤ 20%[12] | Relative Standard Deviations are typically well below 15%.[3] |

| LOQ | Dependent on instrument sensitivity | LOQs in the range of 0.01-0.05 mg/kg are typically reported for Cyazofamid.[13][14] |

Conclusion

The combination of the robust QuEChERS extraction method with the use of a deuterated internal standard, Cyazofamid-d6, provides a highly accurate and reliable workflow for the quantification of Cyazofamid in complex food matrices. This protocol minimizes the impact of matrix variability and procedural errors, ensuring data of the highest integrity for regulatory monitoring, food safety testing, and research applications. The detailed steps and scientific rationale provided herein serve as a comprehensive guide for laboratory professionals to successfully implement and validate this advanced analytical method.

References

- AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

- Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC–MS/MS.

- AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. 2007.

- Cyazofamid.

- Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI.

- QuEChERS Methodology: AOAC Method.

- Validation data of five selected pesticides using QuEChERS by liquid chrom

- Validation of QuEChERS method for the determination of 36 pesticide residues in fruits and vegetables from Ghana, using gas chromatography with electron capture and pulsed flame photometric detectors. PubMed.

- 019201_DP449348_PRA_Branch review DRAFT_3-27.

- About the method. QuEChERS.com.

- Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and modified QuEChERS.

- Analytical steps of the QuEChERS-AOAC Official Method 2007.

- Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products. Taylor & Francis Online.

- Cyazofamid (Ref: IKF 916). AERU, University of Hertfordshire.

- Cyazofamid - Safety D

- Analysis of Cyazofamid and its Metabolite in the Environmental and Crop Samples Using LC-MS/MS.

- Structure and physicochemical properties of cyazofamid.

- Method development for determination of Cyazofamid in soil and water by HPLC.

- Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and modified QuEChERS. RSC Publishing.

- Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and. SciSpace.

- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.

- Deuterated Standards for LC-MS Analysis.

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. [sciepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. lcms.cz [lcms.cz]

- 8. resolvemass.ca [resolvemass.ca]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Validation of QuEChERS method for the determination of 36 pesticide residues in fruits and vegetables from Ghana, using gas chromatography with electron capture and pulsed flame photometric detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

preparation of Cyazofamid-d6 stock solutions for residue analysis

Abstract & Introduction

Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) is a specialist cyanoimidazole fungicide widely used against Oomycetes (e.g., Phytophthora and Plasmopara) in viticulture and vegetable crops. In regulatory residue analysis (LC-MS/MS), Cyazofamid presents specific challenges due to its susceptibility to matrix-induced signal suppression, particularly in complex matrices like onions, tomatoes, and soil.

Cyazofamid-d6 (typically labeled on the N,N-dimethyl group) is the gold-standard Internal Standard (IS) for correcting these variations. However, its efficacy is entirely dependent on the precision of the stock solution. Improper solvation or storage can lead to differential extraction kinetics between the native analyte and the IS, rendering the correction factor void.

This protocol details the gravimetric preparation, solvent selection, and validation of Cyazofamid-d6 stock solutions, designed to meet SANTE/11312/2021 and EURL-SRM guidelines.

Physicochemical Profile & Solvent Strategy

Understanding the solubility profile is critical. Unlike many polar pesticides, Cyazofamid exhibits poor solubility in methanol but high solubility in acetonitrile. Using methanol as a primary stock solvent is a common cause of precipitation and concentration errors.

| Property | Cyazofamid (Native) | Cyazofamid-d6 (IS) | Critical Implication |

| CAS No. | 120116-88-3 | 1794756-25-4 (Typical) | Verify Certificate of Analysis (CoA) |

| Molecular Weight | 324.79 g/mol | ~330.83 g/mol | +6 Da mass shift (Check for d0 overlap) |

| Solubility (Water) | 0.12 mg/L | ~0.12 mg/L | Insoluble; requires organic solvent |

| Solubility (MeOH) | 1.74 g/L | ~1.7 g/L | RISK: Do not use for >1000 ppm stocks |

| Solubility (ACN) | 30.59 g/L | ~30 g/L | IDEAL: Primary Stock Solvent |

| Log P | 3.2 | 3.2 | Retains well on C18 columns |

Expert Insight: While Methanol is a common LC mobile phase, Acetonitrile (ACN) must be used for the Primary Stock Solution. Dissolving Cyazofamid-d6 in Methanol at high concentrations increases the risk of micro-precipitation during freezer storage (-20°C), which may go unnoticed but will drastically skew calibration curves.

Critical Handling Precautions

-

Static Control: Deuterated standards are expensive and typically supplied in small quantities (1–10 mg). The powder is often electrostatic. Use an anti-static gun or a polonium strip before weighing to prevent loss of material.

-

Isotopic Purity Correction: You must account for the isotopic purity (often ~99 atom % D) and chemical purity.

-

Formula:

-

-

Glassware: Cyazofamid is sensitive to strong alkali. Ensure all glassware is acid-washed or solvent-rinsed (Acetone -> ACN) and free of alkaline detergent residues. Use Amber Glass (Class A) to prevent photodegradation.

Protocol 1: Primary Stock Solution (1000 µg/mL)

Objective: Prepare a stable master stock of Cyazofamid-d6 in Acetonitrile.

Materials:

-

Cyazofamid-d6 Reference Standard (Solid)

-

Solvent: Acetonitrile (LC-MS Grade)

-

Vessel: 10 mL Amber Volumetric Flask (Class A)

-

Balance: Analytical balance (readable to 0.01 mg)

Procedure:

-

Equilibrate: Allow the Cyazofamid-d6 vial to reach room temperature (20°C) before opening to prevent condensation.

-

Weighing (Difference Method):

-

Place the 10 mL flask on the balance and tare.

-

Ideally, rinse the IS vial with ACN directly into the flask if using the whole container.

-

If weighing a portion: Weigh the vial with powder. Transfer approx. 10 mg to the flask. Reweigh the vial. The difference is

.

-

-

Dissolution:

-

Make to Volume:

-

Aliquot: Transfer to 2 mL amber cryovials with PTFE-lined caps.

-

Storage: Store at -18°C or lower . Stability: >12 months (monitor annually).

Protocol 2: Working Internal Standard Solution (WIS)

Objective: Prepare a working solution for spiking samples (QuEChERS). Target Concentration: Typically 10 µg/mL or suited to the calibration range (e.g., 50–100 ng/mL in final vial).

Workflow Diagram (DOT):

Figure 1: Serial dilution workflow for Cyazofamid-d6. Note the consistent use of Acetonitrile (ACN) to maintain solubility stability.

Calculation for Dilution:

-

Pipette 100 µL of Stock A into a 10 mL amber flask; dilute to volume with ACN.

Quality Control & Validation (Self-Validating System)

Before using the IS for batch analysis, validate the stock using an Isotopic Contribution Check .

The Problem: Commercial d6 standards may contain small amounts of d0 (native) or d1-d5 isotopologues. If the d6 stock contributes a signal to the native Cyazofamid transition, it will cause false positives.

Validation Experiment:

-

Blank Injection: Inject pure solvent. (Expected: No signal).

-

IS Only Injection: Inject the Working IS (10 µg/mL) alone.

-

Monitor MRM for Native Cyazofamid (325 -> 108 / 325 -> 44).

-

Monitor MRM for Cyazofamid-d6 (331 -> 114).

-

-

Acceptance Criteria: The response of the Native MRM trace in the "IS Only" injection must be < 20% of the LOQ (Limit of Quantitation) of the method.

Troubleshooting Logic:

Figure 2: Decision tree for validating isotopic purity and cross-talk interference.

LC-MS/MS Method Parameters (Reference)

To ensure the stock works in practice, align with these standard EURL-SRM conditions:

-

Column: C18 (e.g., Acquity BEH C18), 1.7 µm.

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

-

Note: While stock is in ACN, mobile phase can be MeOH based if chromatographic separation requires it, as the small injection volume won't precipitate.

-

-

Ionization: ESI Positive (+).

-

Transitions:

-

Native: 325.0 -> 108.0 (Quant), 325.0 -> 44.0 (Qual).

-

d6-IS: 331.0 -> 114.0 (Quant).

-

References

-

FAO/WHO Joint Meeting on Pesticide Specifications (JMPS). (2014). Cyazofamid Specifications and Evaluations. Food and Agriculture Organization. [Link]

-

EU Reference Laboratories for Residues of Pesticides (EURL-SRM). (2023). Single Residue Methods (SRM) - Analytical Observations. EURL-SRM.[7][8] [Link]

-

European Committee for Standardization. (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method (EN 15662). [Link]

Sources

- 1. Cyazofamid (Ref: IKF 916) [sitem.herts.ac.uk]

- 2. ppqs.gov.in [ppqs.gov.in]

- 3. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cipac.org [cipac.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: Precision Quantitation of Cyazofamid in Food Matrices Using Cyazofamid-d6

The following Application Note and Protocol is designed for researchers and analytical chemists involved in food safety and pesticide residue analysis. It synthesizes current regulatory standards (EU/EPA MRLs) with advanced mass spectrometry techniques.

Executive Summary & Scientific Rationale

Cyazofamid is a cyanoimidazole fungicide widely used to control oomycete diseases (e.g., late blight, downy mildew) in crops such as potatoes, tomatoes, and grapes. Accurate quantitation in complex food matrices is challenged by matrix effects —the suppression or enhancement of ionization in the electrospray source (ESI) caused by co-eluting matrix components.

To ensure data integrity and meet regulatory requirements (SANTE/11312/2021), the use of a stable isotopically labeled internal standard (SIL-IS), specifically Cyazofamid-d6 , is critical.

The Mechanistic Logic of Cyazofamid-d6

-

Chemical Identity: Cyazofamid-d6 (CAS 1794756-25-4) typically carries the deuterium label on the

-dimethyl sulfonamide group ( -

MRM Transition Strategy:

-

Native Cyazofamid: Precursor

(Quantifier).[1] The 108 fragment corresponds to the cleavage of the sulfonamide group, retaining the chloro-cyano-imidazole moiety. -

Cyazofamid-d6: Precursor

. Because the deuterium label is located on the leaving sulfonamide group, the primary fragment (108.1) remains unlabeled . This results in a "mass-shifted precursor, same product" transition. -

Note: A secondary transition of

(corresponding to the

-

Experimental Design Strategy

Determination of Optimal Spiking Concentration

The optimal Internal Standard (IS) concentration must balance three factors:

-

Detectability: Signal-to-Noise (S/N) ratio > 100 to minimize random error.

-

Non-Interference: Must not suppress the analyte signal or cause detector saturation.

-

Relevance: Should approximate the geometric mean of the calibration range or the Maximum Residue Limit (MRL).

Target MRL Context:

-

Grapes/Tomatoes: ~0.5 – 2.0 mg/kg (ppm).

-

Potatoes: ~0.02 mg/kg.

Recommended Protocol: Spike Cyazofamid-d6 to achieve a final concentration of 100 ng/mL (ppb) in the final injection vial. This corresponds to 0.1 mg/kg in the sample (assuming a 1:1 extraction ratio), effectively bridging the gap between trace-level LOQs and higher MRLs.

Reagents and Standards

-

Analyte: Cyazofamid (purity > 98%).[4]

-

Internal Standard: Cyazofamid-d6 (isotopic purity > 99 atom % D).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Detailed Protocol

Phase 1: Preparation of Standard Solutions

Objective: Create stable stock and working solutions.

| Solution Type | Concentration | Preparation Method | Storage |

| Stock A (Native) | 1000 µg/mL | Weigh 10 mg Cyazofamid into 10 mL ACN. | -20°C (6 mo) |

| Stock B (IS-d6) | 1000 µg/mL | Weigh 10 mg Cyazofamid-d6 into 10 mL ACN. | -20°C (6 mo) |

| Working IS (WIS) | 10 µg/mL | Dilute 100 µL of Stock B into 9.9 mL ACN. | 4°C (1 mo) |

Phase 2: Sample Preparation (Modified QuEChERS)

Objective: Extract analyte while compensating for recovery losses using the IS.

-

Homogenization: Weigh 10.0 g of homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.

-

IS Spiking (Critical Step):

-

Add 100 µL of Working IS (10 µg/mL) directly to the sample matrix.

-

Result: 10 g sample contains 1 µg IS

0.1 mg/kg (100 ppb) concentration. -

Vortex for 1 min to equilibrate.

-

-

Extraction:

-

Add 10 mL Acetonitrile (containing 1% Acetic Acid).

-

Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g Na₂HCitrate).

-

Shake vigorously for 1 min; Centrifuge at 4000 rpm for 5 min.

-

-

Clean-up (d-SPE):

-

Transfer 1 mL of supernatant to a d-SPE tube (containing 150 mg MgSO₄, 25 mg PSA).

-

Vortex 30s; Centrifuge 1 min.

-

-

Final Dilution (Optional):

-

Filter supernatant (0.2 µm PTFE) into an LC vial.

-

Note: If the matrix is highly pigmented, dilute 1:1 with mobile phase A prior to injection.

-

Phase 3: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 / Sciex 6500+). Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Methanol + 0.1% Formic Acid.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Cyazofamid | 325.1 | 108.1 | 50 | 20 | Quantifier |

| 325.1 | 44.1 | 50 | 36 | Qualifier | |

| Cyazofamid-d6 | 331.1 | 108.1 | 50 | 20 | IS Quant |

Note: The shift from 325 to 331 (+6 Da) confirms the d6 label. The common product ion (108.1) confirms the label is lost during fragmentation.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical spiking point to ensure recovery correction.

Caption: Critical path for Internal Standard integration. Spiking pre-extraction (Red Hexagon) corrects for both extraction efficiency and matrix effects.

Matrix Effect Calculation Logic

To validate the method, one must distinguish between Recovery and Matrix Effects (ME).

Caption: Decision tree for assessing Matrix Effects. Cyazofamid-d6 compensates for these deviations automatically in the final quantitation.

Validation Criteria & QC

To ensure the protocol is self-validating, adhere to these acceptance criteria (SANTE/11312/2021):

-

Linearity: Calibration curve (

µg/mL) must have -

IS Response Stability: The peak area of Cyazofamid-d6 in all samples should not deviate by more than ±30% from the average IS area in calibration standards.

-

Troubleshooting: A drop >50% indicates severe matrix suppression; dilute the sample extract 1:5 or 1:10.

-

-

Ion Ratio: The ratio of Quantifier (325->108) to Qualifier (325->44) must match the standard within ±30%.

References

-

European Food Safety Authority (EFSA). (2018).[5] Reasoned opinion on the review of the existing maximum residue levels (MRLs) for cyazofamid. EFSA Journal.[5] Link

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Link

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

-

Santa Cruz Biotechnology. Cyazofamid-d6 Product Data Sheet (CAS 1794756-25-4). Link

-

US EPA. (2023). Pesticide Product Label, Avalaire Cyazofamid 400 SC.[6] Link

Sources

HPLC retention time matching for Cyazofamid and Cyazofamid-d6

Application Note: High-Precision HPLC Retention Time Matching for Cyazofamid and Cyazofamid-d6

Executive Summary

In the trace analysis of the fungicide Cyazofamid (CAS: 120116-88-3), the use of a deuterated internal standard (IS), Cyazofamid-d6, is the gold standard for correcting matrix effects and recovery losses.[1] However, a common analytical pitfall in Reverse Phase Liquid Chromatography (RPLC) is the Deuterium Isotope Effect , where isotopologues exhibit slight chromatographic separation.[1]

This guide provides a validated protocol to ensure retention time (RT) alignment between Cyazofamid and Cyazofamid-d6. It addresses the physicochemical mechanisms driving separation and offers a self-validating workflow to maintain the strict Relative Retention Time (RRT) windows required by regulatory bodies (e.g., SANTE/11312/2021).[1]

The Science of Separation: Why RTs Shift

While often assumed to co-elute perfectly, deuterated standards in RPLC typically elute earlier than their non-deuterated analytes.[1][2][3] This "Inverse Isotope Effect" is driven by two factors:

-

Bond Length & Molar Volume: The C-D bond is shorter (approx.[4][1] 0.005 Å) and vibrates with lower amplitude than the C-H bond.[4][1] This results in a slightly smaller molar volume for Cyazofamid-d6.[1]

-

Lipophilicity (LogP): The C-D bond is less polarizable, making the deuterated molecule slightly less lipophilic.[1] In RPLC, where retention is governed by hydrophobic interaction with the C18 stationary phase, the less lipophilic d6-analog partitions less strongly into the stationary phase, causing earlier elution.[1]

Impact: For Cyazofamid, this shift is typically <0.05 to 0.1 minutes .[4][1] While small, narrow integration windows in automated software (e.g., ±2%) can miss the IS peak if the shift is not anticipated.[1]

Validated Experimental Protocol

Reagents and Standards

-

Internal Standard: Cyazofamid-d6 (Isotopic purity >99% D).[1] Note: The d6 label is typically on the dimethylsulfamoyl group [-N(CD3)2].

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

HPLC Conditions (Agilent 1290 / Shimadzu Nexera / Waters UPLC)

This method utilizes a C18 column with high carbon load to maximize peak focusing, ensuring that even if slight separation occurs, both peaks remain within the same integration window.[4][1]

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm | Sub-2 µm particles provide sharp peaks, minimizing the impact of slight RT shifts on integration.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Buffer stabilizes ionization; Formic acid ensures protonation [M+H]+.[1] |

| Mobile Phase B | Methanol (or Acetonitrile) + 0.1% Formic Acid | MeOH often provides better selectivity for Cyazofamid; ACN provides sharper peaks.[1] |

| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI efficiency.[4][1] |

| Col. Temp. | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks.[4][1] |

| Injection Vol. | 2 - 5 µL | Low volume prevents solvent effects (peak fronting).[4][1] |

Gradient Profile

Standard Ballistic Gradient for Residue Analysis:

-

0.0 min: 10% B

-

1.0 min: 10% B (Dwell to trap polar matrix)

-

8.0 min: 95% B (Linear ramp)[1]

-

10.0 min: 95% B (Wash)

-

10.1 min: 10% B (Re-equilibration)

MS/MS Detection Parameters

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Cyazofamid | 325.1 | 108.0 | Quantifier | 20 - 25 |

| Cyazofamid | 325.1 | 44.0 | Qualifier | 35 - 40 |

| Cyazofamid-d6 | 331.1 | 114.0* | Internal Std | Optimized |

Note: If the d6 label is on the dimethylsulfamoyl group and the fragment (108) represents the chlorophenyl-imidazole moiety, the d6 fragment may also be 108.0. If the fragment retains the dimethyl group, it will be 114.[4][1]0. Always tune the d6 standard individually to confirm the transition.

Workflow Visualization: Method Development

The following diagram outlines the decision process for optimizing RT matching.

Caption: Workflow for assessing and correcting Retention Time (RT) shifts between Cyazofamid and its d6-isotopologue.

Critical Analysis & Troubleshooting

The "Window" Strategy

Do not rely on absolute retention times.[4][1] Instead, configure your processing software (e.g., MassHunter, Analyst, TraceFinder) to use Relative Retention Time (RRT) .[1]

-

Set the Reference Peak to Cyazofamid-d6 .[1]

-

Define the expected RRT of Cyazofamid as ~1.002 to 1.005 (since d6 elutes slightly earlier).

-

Wide Windows: During method validation, set the RT window to ±5% initially, then narrow to ±2% once the shift is characterized.[1]

Matrix-Induced Shifts

In complex matrices (e.g., soil or high-fat food), the "Matrix Effect" can shift retention times for both the analyte and IS due to column overloading or active site competition.[1]

-

Self-Validation Step: If the RT of Cyazofamid shifts by >0.1 min in a sample compared to the solvent standard, the Cyazofamid-d6 must shift by the exact same amount. If they diverge, it indicates a co-eluting interference is distorting the peak shape of one compound but not the other.[1]

Troubleshooting Separation

If ΔRT > 0.1 min (unacceptable separation):

-

Switch Organic Modifier: Methanol (protic) interacts differently with the hydration shell of the deuterated molecule than Acetonitrile (aprotic).[1] Switching to ACN often reduces the isotope separation factor.[1]

-

Steepen the Gradient: A faster change in %B compresses the chromatogram, forcing the peaks closer together.[1]

References

-

Food and Agriculture Organization (FAO). (2015).[4][1] Cyazofamid: JMPR 2015 Evaluation - Residues.[4][1][6][7] FAO Plant Production and Protection Paper.[4][1] Link

-

Turowski, M., et al. (2003).[4][1] Deuterium isotope effects on retention in reversed-phase liquid chromatography. Journal of Chromatography A. Link[1]

-

EU Reference Laboratories (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[4]Link

-

MacCoss Lab Software (Skyline). (2021).[4][1] Retention Time shifts using deuterated internal standards.Link

Sources

- 1. Cyazofamid - Wikipedia [en.wikipedia.org]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nrcgrapes.in [nrcgrapes.in]

- 7. Residue and risk assessment of fluopicolide and cyazofamid in grapes and soil using LC-MS/MS and modified QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

correcting matrix effects in grape analysis using Cyazofamid-d6

Welcome to the Residue Analysis Technical Support Center .

Ticket Subject: Correcting Matrix Effects in Grape Analysis using Cyazofamid-d6 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering signal suppression (Matrix Effects, ME) during the LC-MS/MS analysis of Cyazofamid in grape matrices. Grapes present a "high-sugar, high-water" matrix challenge.[1] The high concentration of co-eluting saccharides and organic acids in grape extracts competes for charge in the Electrospray Ionization (ESI) source, often suppressing the Cyazofamid signal by 20–50%.

This guide details the Internal Standard (IS) Normalization workflow using Cyazofamid-d6 .[1] Unlike external matrix-matched calibration, which mimics the matrix but cannot correct for volumetric errors or specific injection fluctuations, the use of a deuterated analog (d6) provides real-time correction for both extraction efficiency and ionization suppression.[1]

Module 1: The "Golden Standard" Protocol

Use this workflow to establish a self-validating extraction system.[1]

Methodology: Modified QuEChERS (Citrate-Buffered) Rationale: Cyazofamid is base-sensitive; citrate buffering (pH 5.0–5.[1]5) prevents degradation.[1]

Step-by-Step Workflow

-

Homogenization: Cryogenically mill 500g of grapes (with skins) to a fine paste.

-

Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL centrifuge tube.

-

IS Spiking (CRITICAL):

-

Add Cyazofamid-d6 solution to the sample before solvent addition.[1]

-

Target Concentration: 0.1 ppm (or match the midpoint of your calibration curve).

-

Equilibration: Vortex and let sit for 15 minutes. This allows the IS to bind to the matrix similarly to the native pesticide.

-

-

Extraction:

-

Add 10 mL Acetonitrile (MeCN) containing 1% Formic Acid.[1]

-

Shake vigorously for 1 min (mechanical shaker recommended).

-

-

Partitioning:

-

Add QuEChERS Citrate Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).

-

Shake immediately and vigorously for 1 min.

-

Centrifuge at 3,000 x g for 5 mins.

-

-

Cleanup (dSPE):

-

Analysis: Transfer supernatant to LC vial. Dilute 1:1 with aqueous mobile phase (to match initial mobile phase composition) and inject.

Visualizing the Workflow

Figure 1: Critical path for Internal Standard integration.[1] Note that spiking occurs before extraction to correct for recovery losses.

Module 2: LC-MS/MS Configuration

To successfully correct for matrix effects, the IS must co-elute with the analyte.[1]

Instrument Parameters:

-

Ionization: ESI Positive (ESI+)[1]

-

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm or 3.5 µm.[1]

-

Mobile Phase:

MRM Transition Table:

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Cyazofamid | 325.1 | 108.1 | 44.1 | 10 - 20 |

| Cyazofamid-d6 | 331.1 | 114.1* | 44.1 | 10 - 20 |

*Note: The d6 product ion depends on the labeling position. Always verify the fragmentation pattern of your specific IS batch via a product ion scan.[1]

Module 3: Troubleshooting & FAQs

Q1: My Cyazofamid-d6 recovery is consistently <70%. Is the matrix killing the signal?

Diagnosis: This is likely Ion Suppression , but it could also be extraction loss.[1] The Fix:

-

Calculate Matrix Factor (MF):

-

If MF < 0.7, you have significant suppression.[1]

-

-

Dilution Strategy: Dilute your final extract 1:5 or 1:10 with the initial mobile phase. This "dilutes out" the matrix (sugars) faster than the analyte signal drops, often restoring sensitivity.

Q2: I see a peak for Cyazofamid in my "Blank + IS" sample. Is my standard contaminated?

Diagnosis: This is "Cross-Talk" or Isotopic Impurity.[1] Explanation: Deuterated standards are rarely 100% pure.[1] A "d6" standard usually contains traces of d5, d4, and d0 (native).[1] If your d6 standard has 0.5% native Cyazofamid, you will see a false positive.[1] The Fix:

-

Run a "IS Only" blank.[1]

-

If the native peak area is >30% of your LOQ (Limit of Quantitation), you must either:

-

Buy a higher purity standard.

-

Lower the concentration of IS added to the sample so the interference falls below the detection limit.

-

Q3: The Retention Time (RT) of the d6-IS is slightly different from the native analyte. Why?